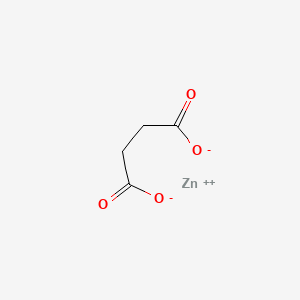
3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of Pyridin-3-yl Pyrimidine: This step involves the reaction of pyridine with a suitable pyrimidine derivative under controlled conditions.
Amination Reaction: The pyridin-3-yl pyrimidine is then subjected to an amination reaction with an appropriate amine to form the intermediate compound.
Formation of Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
4-(Pyridin-3-yl)pyrimidine-2-amine: A precursor in the synthesis of the target compound.
Benzamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is unique due to its specific combination of pyridine, pyrimidine, and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
919991-24-5 |
|---|---|
分子式 |
C16H13N5O |
分子量 |
291.31 g/mol |
IUPAC名 |
3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C16H13N5O/c17-15(22)11-3-1-5-13(9-11)20-16-19-8-6-14(21-16)12-4-2-7-18-10-12/h1-10H,(H2,17,22)(H,19,20,21) |
InChIキー |
ZCYIPPDXNQUWTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



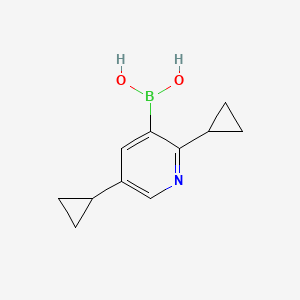
![Copper;5,14,23,32-tetrakis(2,4-dimethylpentan-3-yloxy)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12929443.png)
![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
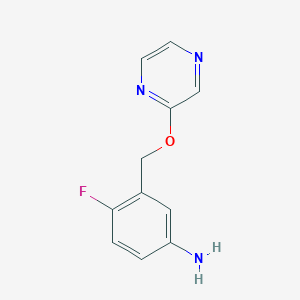
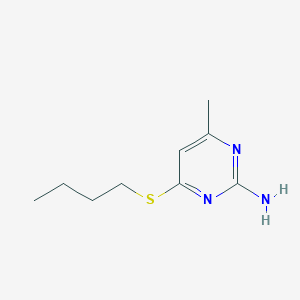
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
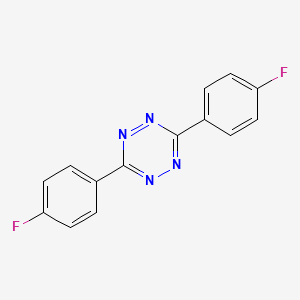
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
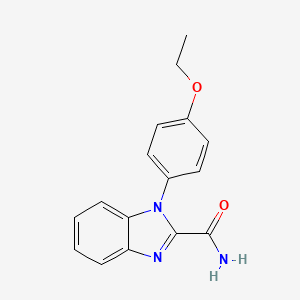
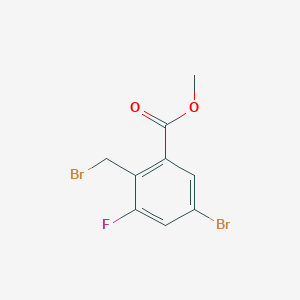
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

